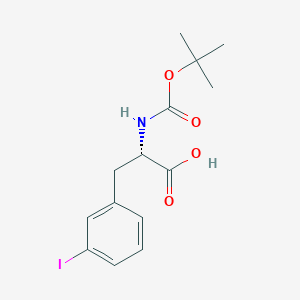

Boc-3-iodo-L-phenylalanine

Übersicht

Beschreibung

Boc-3-iodo-L-phenylalanine is a specialized derivative of phenylalanine, characterized by the incorporation of an iodine atom at the 3-position of the benzyl side chain and protected by a tert-butoxycarbonyl (Boc) group on the amino function . This compound is particularly significant in peptide chemistry and molecular biology research, serving as a crucial building block for synthesizing peptides and proteins with specific structural and functional properties . The presence of the iodine atom introduces unique physicochemical characteristics, such as enhanced molecular weight and altered electronic properties, making it useful for studying protein interactions, folding, and stability .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of Boc-3-iodo-L-phenylalanine typically involves the following steps:

Iodination of L-phenylalanine: L-phenylalanine is used as the starting material, and the hydrogen atoms on the benzene ring are replaced with iodine using stannous iodide in the presence of ethanol.

Amino Protection Reaction: The iodinated phenylalanine undergoes an amino protection reaction to obtain this compound.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of efficient stirrers, reflux condensers, and other industrial equipment to ensure high yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions: Boc-3-iodo-L-phenylalanine undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents like palladium catalysts.

Coupling Reactions: It can participate in cross-coupling reactions to form new carbon-carbon bonds.

Common Reagents and Conditions:

Palladium Catalysts: Used in cross-coupling reactions.

Grignard Reagents: Employed in substitution reactions.

Major Products:

Substituted Phenylalanine Derivatives: Formed through substitution reactions.

Coupled Products: Resulting from cross-coupling reactions.

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

Overview : Boc-3-iodo-L-phenylalanine serves as a crucial building block in peptide synthesis. Its unique structure allows for the incorporation of iodine into peptides, which can enhance their biological activity and stability.

Applications :

- Drug Development : It is utilized in the synthesis of peptide-based drugs, improving the efficiency of drug discovery processes. The iodine atom can also play a role in enhancing the pharmacokinetic properties of peptides .

- Example Studies : Research has demonstrated that incorporating this compound into peptide sequences can lead to improved binding affinities for target receptors, which is essential for therapeutic efficacy .

Bioconjugation

Overview : The compound is instrumental in bioconjugation processes where biomolecules are attached to drugs or imaging agents.

Applications :

- Targeted Therapy : By facilitating the attachment of targeting moieties to therapeutic agents, this compound enhances the specificity and effectiveness of treatments for various diseases .

- Diagnostics : It plays a role in developing imaging agents used in medical diagnostics, particularly for cancer detection through techniques like positron emission tomography (PET) .

Protein Engineering

Overview : this compound is used to modify proteins, enabling the creation of novel proteins with enhanced properties.

Applications :

- Therapeutic Proteins : Researchers utilize this compound to introduce specific modifications that can improve the stability and activity of therapeutic proteins .

- Case Studies : Investigations have shown that modified proteins exhibit better therapeutic profiles in preclinical models, suggesting potential clinical applications .

Neuroscience Research

Overview : The compound's structure allows researchers to study neurotransmitter interactions and their implications for neurological disorders.

Applications :

- Neurotransmitter Studies : this compound can be used to investigate how modifications affect neurotransmitter binding and signaling pathways, providing insights into conditions such as depression and anxiety .

- Potential Treatments : Studies indicate that peptides synthesized using this compound may have neuroprotective effects, opening avenues for new treatments for neurodegenerative diseases .

Radiolabeling

Overview : this compound is employed in radiolabeling techniques to develop imaging agents.

Applications :

- Cancer Diagnostics : It facilitates the creation of radiopharmaceuticals that are crucial for imaging brain tumors using PET scans. The iodine isotopes provide effective imaging capabilities due to their favorable decay properties .

| Application Area | Specific Use Case | Impact on Research |

|---|---|---|

| Peptide Synthesis | Drug development | Enhanced binding affinity |

| Bioconjugation | Targeted therapy and diagnostics | Increased specificity |

| Protein Engineering | Modification of therapeutic proteins | Improved stability and activity |

| Neuroscience Research | Study of neurotransmitter interactions | Insights into neurological disorders |

| Radiolabeling | Development of imaging agents for PET scans | Effective cancer diagnostics |

Wirkmechanismus

The mechanism of action of Boc-3-iodo-L-phenylalanine involves its role as a building block in peptide synthesis. The iodine atom introduces unique physicochemical characteristics, such as enhanced molecular weight and altered electronic properties, which are useful for studying protein interactions, folding, and stability . The Boc group provides a protective mechanism, ensuring the amino group remains inert during certain reactions, allowing for the sequential construction of peptides without undesired side reactions .

Vergleich Mit ähnlichen Verbindungen

Boc-4-iodo-L-phenylalanine: Similar in structure but with the iodine atom at the 4-position.

Boc-4-dihydroxyborylphenylalanine: Contains a boron atom instead of iodine.

Uniqueness: Boc-3-iodo-L-phenylalanine is unique due to the position of the iodine atom at the 3-position, which introduces distinct physicochemical properties compared to its analogs . This uniqueness makes it particularly valuable in studying specific protein interactions and stability .

Biologische Aktivität

Boc-3-iodo-L-phenylalanine is a synthetic derivative of the amino acid phenylalanine, notable for its applications in biochemical research and potential therapeutic uses. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound (C14H18INO4) features a tert-butoxycarbonyl (Boc) protective group on the amino group and an iodine atom at the 3-position of the phenyl ring. This modification enhances its lipophilicity and stability, making it suitable for various biological applications.

- Transport Mechanism :

- Impact on Tumor Metabolism :

In Vitro Studies

In vitro experiments have demonstrated that this compound exhibits significant cellular uptake in various cancer cell lines. For example, studies indicated that the compound could be effectively utilized in PET imaging due to its selective accumulation in tumor cells compared to normal tissues .

In Vivo Studies

In vivo studies using animal models have provided further insights into the biological activity of this compound:

- Tumor Uptake : Research has shown that this compound displays rapid and high uptake in tumor tissues, with net tumor-to-background ratios reaching as high as 6.7 within 60 minutes post-administration .

- Displacement Studies : Displacement experiments using other amino acids such as L-phenylalanine demonstrated that this compound competes effectively for LAT transport, confirming its mechanism of action as a substrate for LAT1 .

Case Studies

Several case studies highlight the utility of this compound in clinical and research settings:

- Imaging Applications : In a study involving glioma models, this compound was evaluated for its potential as a radiotracer. The results indicated favorable pharmacokinetics and biodistribution patterns, suggesting its viability for non-invasive tumor imaging .

- Therapeutic Potential : The compound's ability to selectively target cancer cells has prompted investigations into its use as a therapeutic agent in combination with other treatments, potentially enhancing the efficacy of existing cancer therapies .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with other phenylalanine derivatives is useful:

| Compound | Transport Mechanism | Tumor Uptake Ratio | Clinical Application |

|---|---|---|---|

| This compound | LAT1 | Up to 6.7 | PET Imaging |

| 2-Iodo-L-Phenylalanine | LAT1 | Moderate | Tumor Imaging |

| 4-Iodo-L-Phenylalanine | LAT1 | High | Experimental Imaging |

Eigenschaften

IUPAC Name |

(2S)-3-(3-iodophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18INO4/c1-14(2,3)20-13(19)16-11(12(17)18)8-9-5-4-6-10(15)7-9/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPTBEGFNTNOLNZ-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)I)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC(=CC=C1)I)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18INO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20471233 | |

| Record name | N-(tert-Butoxycarbonyl)-3-iodo-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20471233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

391.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

273221-75-3 | |

| Record name | N-(tert-Butoxycarbonyl)-3-iodo-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20471233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-2-((tert-butoxycarbonyl)amino)-3-(3-iodophenyl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.